5-chloro-2-phenethoxyaniline molecular weight and formula
5-chloro-2-phenethoxyaniline molecular weight and formula
An In-depth Technical Guide to 5-Chloro-2-phenoxyaniline
A Note on Nomenclature: This guide addresses the chemical compound 5-chloro-2-phenoxyaniline . Initial searches for "5-chloro-2-phenethoxyaniline" did not yield a well-documented compound in major chemical databases. The structural difference is the ether linkage: a phenoxy group (-O-C₆H₅) versus a phenethoxy group (-O-CH₂CH₂-C₆H₅). Given the prevalence of data for the phenoxy analogue, this guide focuses on 5-chloro-2-phenoxyaniline, assuming a possible typographical error in the original query.
For clarity, the theoretical molecular formula for the requested but undocumented 5-chloro-2-phenethoxyaniline would be C₁₄H₁₄ClNO, with a calculated molecular weight of approximately 247.73 g/mol .
Introduction
5-Chloro-2-phenoxyaniline is a substituted aniline derivative that serves as a crucial building block in organic synthesis. Its unique structure, featuring a chloro-substituted aniline ring linked to a phenoxy group, imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers and professionals in drug development.
Molecular and Physicochemical Properties
The fundamental characteristics of 5-chloro-2-phenoxyaniline are summarized below. These properties are critical for its handling, reaction design, and analytical characterization.
Chemical Identity
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IUPAC Name: 5-chloro-2-phenoxyaniline[3]
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Synonyms: 2-Amino-4-chlorodiphenyl ether, 5-chloro-2-phenoxybenzenamine[2][3]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |
| Molecular Weight | 219.67 g/mol | [1][2][4] |
| Appearance | Brown solid | [1] |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 192 °C at 12 mmHg | [1] |
| Purity | Typically ≥97% |
Synthesis and Mechanism
The synthesis of 5-chloro-2-phenoxyaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves the condensation of a substituted nitrobenzene with a phenol, followed by reduction of the nitro group.
General Synthetic Pathway
The most common industrial synthesis involves two key steps:
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Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,5-dichloronitrobenzene with sodium phenoxide. In this step, the phenoxide ion acts as a nucleophile, displacing one of the chlorine atoms on the nitrobenzene ring. The nitro group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, making this substitution feasible.
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Reduction of the Nitro Group: The resulting 1-chloro-4-(2-nitrophenoxy)benzene is then reduced to the corresponding aniline. This can be achieved through various methods, such as catalytic hydrogenation or, more traditionally, using a reducing agent like tin(II) chloride in an acidic medium.[1]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 5-chloro-2-phenoxyaniline.
Detailed Experimental Protocol (Illustrative)
Protocol: Synthesis via Reduction of 1-Chloro-4-(2-nitrophenoxy)benzene
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the intermediate, 1-chloro-4-(2-nitrophenoxy)benzene, in a suitable solvent such as ethanol.
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Addition of Reducing Agent: Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this solution to the flask containing the nitro-intermediate.
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Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a concentrated aqueous solution of a base (e.g., sodium hydroxide) until the pH is basic.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
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Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
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Final Purification: The crude 5-chloro-2-phenoxyaniline can be further purified by column chromatography on silica gel or by recrystallization to achieve the desired purity.
Self-Validating System: The success of each step is validated by clear checkpoints. The completion of the reduction is confirmed by TLC analysis. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and melting point determination, which should align with the reference values.
Applications in Research and Development
5-Chloro-2-phenoxyaniline is a versatile intermediate with significant applications in both the dye and pharmaceutical industries.
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Dye Synthesis: It is a key precursor in the manufacturing of several acid dyes, including Acid Red 249 and Acid Blue 128.[1] The aniline group allows for diazotization and subsequent coupling reactions to form azo dyes.
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Pharmaceutical Synthesis: The compound serves as a building block for creating more complex organic molecules with potential therapeutic activities.[1] Its structure can be found in scaffolds used for developing advanced pharmaceutical compounds. It has been noted for its synergy with Eslicarbazepine Acetate in the development of new drugs.[2]
Caption: Functional groups and applications of the core molecule.
Safety and Handling
Proper handling of 5-chloro-2-phenoxyaniline is essential to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), 5-chloro-2-phenoxyaniline is classified as follows:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
Recommended Handling and Storage
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a cool, dark place in a tightly sealed container under an inert atmosphere. Room temperature storage is generally acceptable.
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First Aid:
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Skin Contact: Wash off with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Move person into fresh air and keep comfortable for breathing.
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Conclusion
5-Chloro-2-phenoxyaniline is a chemical intermediate of significant industrial importance. Its well-defined synthesis and versatile reactivity, stemming from the presence of the amino and ether functional groups, make it a valuable precursor for a range of commercial products, especially in the dye and pharmaceutical sectors. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in research and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66738, 5-Chloro-2-phenoxyaniline. Retrieved from [Link]
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SIELC Technologies (2018). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved from [Link]
Sources
- 1. 5-Chloro-2-phenoxyaniline | 93-67-4 [chemicalbook.com]
- 2. 5-chloro-2-phenoxyaniline | 93-67-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 93-67-4 Cas No. | 5-Chloro-2-phenoxyaniline | Matrix Scientific [matrixscientific.com]
